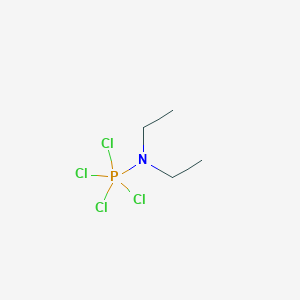
1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine: is a chemical compound with the molecular formula C4H10Cl4NP It contains a phosphorus atom bonded to four chlorine atoms and a nitrogen atom, which is further bonded to two ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine typically involves the reaction of phosphorus pentachloride (PCl5) with diethylamine (C4H11N). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
PCl5+C4H11N→C4H10Cl4NP+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to optimize the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, alkyl groups, or amines.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction Reactions: Reduction can lead to the formation of lower oxidation state phosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phosphoramines.
Oxidation Reactions: Products include phosphine oxides and other oxidized phosphorus compounds.
Reduction Reactions: Products include phosphines and other reduced phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can lead to changes in the chemical and physical properties of the target molecules, influencing their reactivity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,1-Tetrachloro-N,N-dimethyl-lambda~5~-phosphanamine
- 1,1,1,1-Tetrachloro-N,N-diethylphosphoramide
- 1,1,1,1-Tetrachloro-N,N-dipropyl-lambda~5~-phosphanamine
Comparison
1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine is unique due to its specific substitution pattern and the presence of ethyl groups. This structural feature can influence its reactivity, solubility, and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64265-89-0 |
|---|---|
Molekularformel |
C4H10Cl4NP |
Molekulargewicht |
244.9 g/mol |
IUPAC-Name |
N-ethyl-N-(tetrachloro-λ5-phosphanyl)ethanamine |
InChI |
InChI=1S/C4H10Cl4NP/c1-3-9(4-2)10(5,6,7)8/h3-4H2,1-2H3 |
InChI-Schlüssel |
KJVPZHICJNDOKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


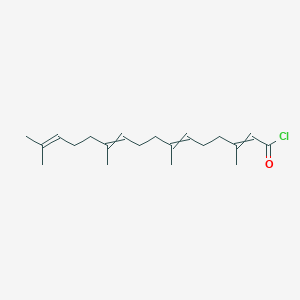
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
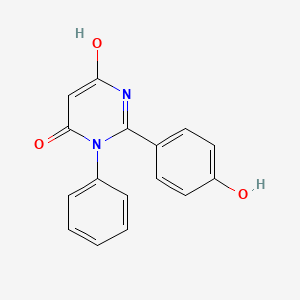
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
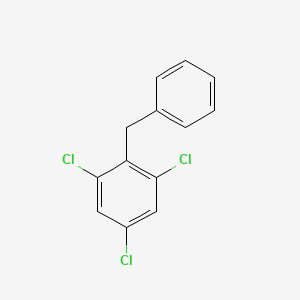
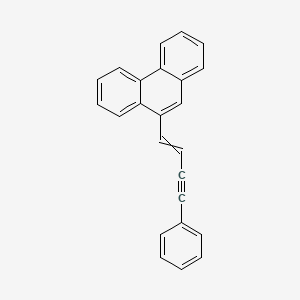
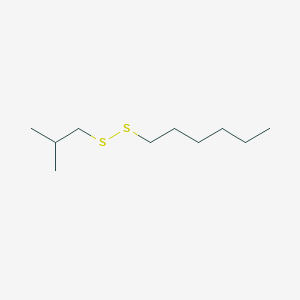
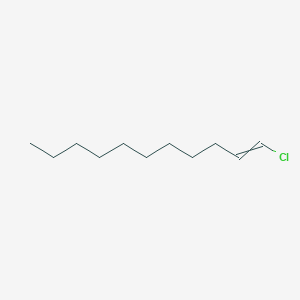
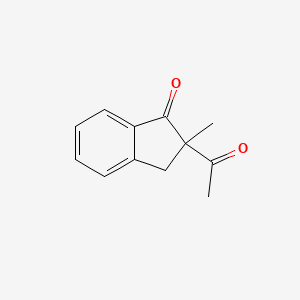
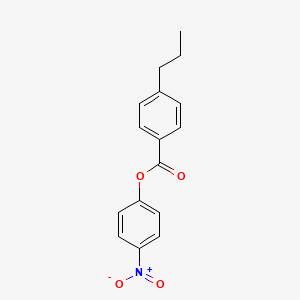

![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

